![molecular formula C7H8N4 B2432838 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 115931-97-0](/img/structure/B2432838.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
The compound “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine” is an important structural unit prevalent in pharmaceuticals and bioactive molecules . For example, it is found in zanubrutinib, a powerful BTK inhibitor .
Synthesis Analysis
A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been realized for the first time by two strategies to afford chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities of up to 98% ee .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine is complex, with multiple nitrogen atoms and a high density of nitrogen atoms which has a strong coordination effect on the poisoning or deactivation of chiral catalysts .Chemical Reactions Analysis
The approach to chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines mainly relies on chemical or biocatalytic resolution of racemates . The transition-metal-catalyzed reductive dearomatization of prochiral substituted pyrazolo[1,5-a]pyrimidines is a straightforward method to prepare chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines .Scientific Research Applications
- Application : Researchers have explored the synthesis of BTK inhibitors using this scaffold. For instance, the compound zanubrutinib (Fig. 1) contains a chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine unit and exhibits remarkable BTK inhibitory activity .
- Advantages : This approach provides a straightforward route to prepare chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines, avoiding the need for chemical or biocatalytic resolution .
- Tuberculosis Treatment : Tetrahydropyrazolo[1,5-a]pyrimidine derivatives have shown activity against clinical M. tuberculosis isolates .
BTK Inhibition and Drug Development
Transition-Metal-Catalyzed Reductive Dearomatization
Clinical Applications
Biological Activity and Scaffold Design
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. It has been extensively researched for the treatment of autoimmune and oncology-related illnesses .
Mode of Action
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile interacts with BTK through a process known as asymmetric hydrogenation . This process involves the catalyst-controlled hydrogenation of planar multinuclear pyrimidine heteroarenes with multiple nitrogen atoms . The compound’s interaction with BTK results in a complete and lasting precise inhibition of the BTK target .
Biochemical Pathways
The compound affects the B-cell receptor signaling pathway by inhibiting BTK . This inhibition disrupts the pathway, leading to downstream effects that include the suppression of B-cell activation and the induction of apoptosis in B-cell malignancies .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile’s action include the inhibition of BTK, suppression of B-cell activation, and induction of apoptosis in B-cell malignancies . These effects contribute to the compound’s efficacy as a potent BTK inhibitor .
Safety and Hazards
Future Directions
The development of efficient methods for enantioselective synthesis of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines has attracted considerable attention from chemists . The asymmetric reduction of substituted pyrazolo[1,5-a]pyrimidines has not been explored so far, which could be a potential future direction .
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h5,9H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZRDUNKQIEKNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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